molecular formula C18H18O3 B3025141 2,4-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898779-33-4

2,4-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B3025141
CAS No.: 898779-33-4
M. Wt: 282.3 g/mol
InChI Key: UGXTXQYYLWQYJC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dioxolane ring attached to the benzophenone core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:

  • Benzophenone derivative is mixed with ethylene glycol.
  • An acid catalyst is added to the mixture.
  • The reaction mixture is heated under reflux until the formation of the dioxolane ring is complete.
  • The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of 2,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzophenone moiety to a secondary alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or nitrated benzophenone derivatives.

Scientific Research Applications

2,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone has several applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions and as a building block in organic synthesis.

    Biology: Studied for its potential as a UV filter in sunscreen formulations.

    Medicine: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of coatings, adhesives, and plastics due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone involves its ability to absorb UV light and undergo photochemical reactions. The compound can generate reactive oxygen species (ROS) upon UV irradiation, which can lead to oxidative stress in biological systems. This property is harnessed in applications such as UV filters and photoinitiators.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolan-4-one
  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,4-Dimethylbenzophenone

Uniqueness

2,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone is unique due to the presence of the dioxolane ring, which enhances its photochemical properties and stability. This makes it particularly useful in applications requiring UV absorption and stability under light exposure.

Properties

IUPAC Name

(2,4-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-6-7-16(13(2)10-12)17(19)14-4-3-5-15(11-14)18-20-8-9-21-18/h3-7,10-11,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXTXQYYLWQYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645064
Record name (2,4-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-33-4
Record name Methanone, (2,4-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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